![molecular formula C16H10ClN3O B2818742 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile CAS No. 476211-15-1](/img/no-structure.png)

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

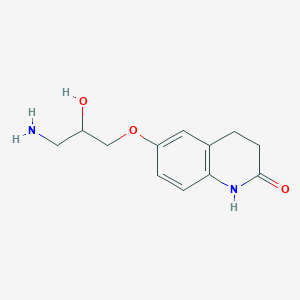

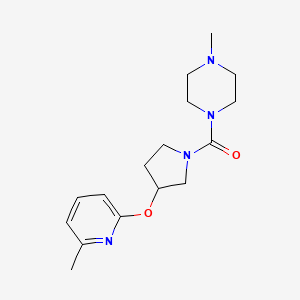

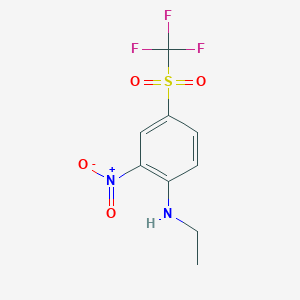

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile, also known as BIX-01294, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of histone methyltransferase G9a, which plays an important role in epigenetic regulation.

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of derivatives related to 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile have been extensively explored. These compounds, including various benzimidazole derivatives, exhibit potential in diverse scientific applications due to their unique chemical structures. For instance, facile and convenient synthesis methods have been developed for new thieno[2,3-b]thiophene derivatives incorporating a benzimidazole moiety, highlighting the chemical versatility and potential for further functionalization of these compounds (Mabkhot et al., 2010).

Anticancer Activity

Significant research has been conducted on benzimidazoles bearing an oxadiazole nucleus as anticancer agents. Novel compounds synthesized from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide have been screened for in vitro anticancer activity, with certain derivatives showing promising results against various cancer cell lines (Rashid et al., 2012).

Corrosion Inhibition

The corrosion inhibition mechanisms of novel benzimidazole compounds for mild steel in HCl solutions have been thoroughly investigated, demonstrating the compounds' effectiveness in protecting metal surfaces. Experimental and theoretical studies confirm the strong anticorrosion activity of these benzimidazole derivatives (Chaouiki et al., 2020).

Photoluminescence

Research into rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands has revealed blue-green luminescent properties. These findings open up potential applications in the development of new photoluminescent materials (Li et al., 2012).

Antimicrobial Activity

The antimicrobial activities of benzimidazole derivatives have been explored, with some novel compounds showing potent antibacterial and antifungal properties. These studies highlight the potential of benzimidazole compounds in developing new antimicrobial agents (Desai & Kotadiya, 2014).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile' involves the condensation of 2-aminobenzimidazole with 3-chlorobenzaldehyde to form the intermediate Schiff base, which is then reacted with malononitrile in the presence of a base to yield the final product.", "Starting Materials": [ "2-aminobenzimidazole", "3-chlorobenzaldehyde", "malononitrile", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzimidazole with 3-chlorobenzaldehyde in ethanol or another suitable solvent to form the Schiff base intermediate.", "Step 2: Addition of malononitrile to the reaction mixture in the presence of a base (e.g. sodium hydroxide) to yield the final product.", "Step 3: Isolation and purification of the product by filtration, washing, and recrystallization." ] } | |

CAS番号 |

476211-15-1 |

製品名 |

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile |

分子式 |

C16H10ClN3O |

分子量 |

295.73 |

IUPAC名 |

(Z)-2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-3-hydroxyprop-2-enenitrile |

InChI |

InChI=1S/C16H10ClN3O/c17-11-5-3-4-10(8-11)15(21)12(9-18)16-19-13-6-1-2-7-14(13)20-16/h1-8,21H,(H,19,20)/b15-12- |

InChIキー |

XWLVHHMADQKJJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC=C3)Cl)O)C#N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2818659.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818660.png)

![2-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2818665.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)

![N-(2-furylmethyl)-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2818677.png)